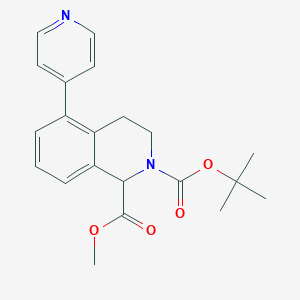
Benzenamine, 4,4'-(2,5-oxazolediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4,4’-(2,5-oxazolediyl)bis- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of benzenamine groups linked through an oxazole ring, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(2,5-oxazolediyl)bis- typically involves the reaction of benzenamine derivatives with oxazole precursors under controlled conditions. One common method involves the condensation of 4-aminobenzoic acid with oxazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
Benzenamine, 4,4’-(2,5-oxazolediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxazole ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Halogenated benzenamine derivatives.
科学的研究の応用
Benzenamine, 4,4’-(2,5-oxazolediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
作用機序
The mechanism of action of Benzenamine, 4,4’-(2,5-oxazolediyl)bis- involves its interaction with molecular targets such as DNA and proteins. The oxazole ring can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, the benzenamine groups can form covalent bonds with protein residues, inhibiting their activity .
類似化合物との比較
Similar Compounds
- Benzenamine, 4,4’-[1,4-phenylenebis(2,5-oxazolediyl)]bis-
- Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl-]
Uniqueness
Benzenamine, 4,4’-(2,5-oxazolediyl)bis- stands out due to its unique combination of benzenamine and oxazole functionalities, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
4-[2-(4-aminophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H13N3O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,16-17H2 |
InChIキー |
JSXLCLMHHLGJGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)

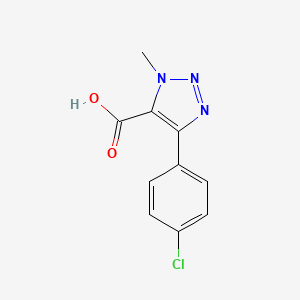
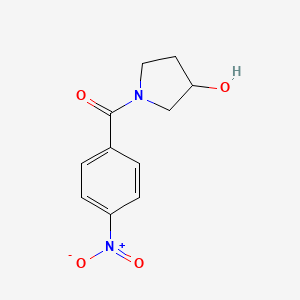
![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
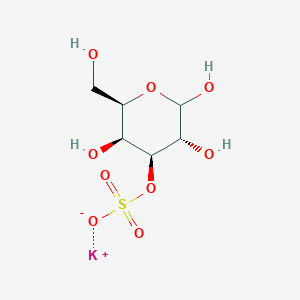
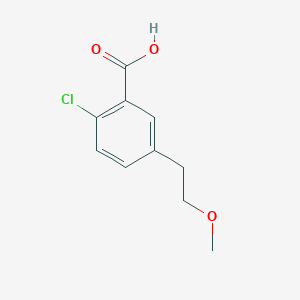
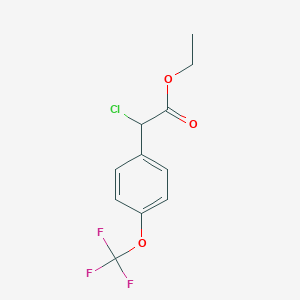
![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
